2-De(dimethylamino)-2-vinyl Dimetindene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

2-De(dimethylamino)-2-vinyl Dimetindene is a chemical compound that belongs to the class of organic compounds known as indenes and isoindenes. Its chemical formula is CHN, and it is recognized for its structural features, which include a dimethylamino group and a vinyl group attached to the indene core. This compound is related to Dimetindene, a well-known selective histamine H1 antagonist used primarily in the treatment of allergic conditions such as urticaria and rhinitis .

Reference Standard:

2-De(dimethylamino)-2-vinyl Dimetindene, also known as 3-[1-(2-Pyridinyl)ethyl]-2-vinyl-1H-indene, is primarily utilized as a reference standard in pharmaceutical testing.

Its specific application lies in quality control processes for Dimetindene Maleate, a common antihistamine medication. [, , ]

Impurity Identification:

This compound serves as a marker for the presence of an impurity known as Impurity H within Dimetindene Maleate.

The presence of impurities can affect the efficacy and safety of pharmaceutical products. Therefore, identifying and quantifying impurities is crucial for ensuring the quality and consistency of medications. []

Research in Degradation Products:

While not extensively studied, 2-De(dimethylamino)-2-vinyl Dimetindene might hold potential as a research tool in understanding the degradation products of Dimetindene Maleate.

Studying degradation products is essential for determining the stability and shelf life of pharmaceutical drugs. Additionally, it can help identify potential toxicity risks associated with the degradation process. []

The chemical reactivity of 2-De(dimethylamino)-2-vinyl Dimetindene can be attributed to its functional groups. The vinyl group suggests potential for polymerization reactions, while the dimethylamino group can participate in nucleophilic substitutions. Common reactions might include:

- Nucleophilic Substitution: The dimethylamino group can act as a nucleophile, reacting with electrophiles.

- Electrophilic Addition: The vinyl group can undergo electrophilic addition reactions, particularly with strong electrophiles.

- Polymerization: Under certain conditions, the vinyl group may participate in radical polymerization.

As a derivative of Dimetindene, 2-De(dimethylamino)-2-vinyl Dimetindene likely exhibits similar biological activities. Dimetindene itself is known for its potent antagonistic action on histamine H1 receptors, blocking the effects of histamine and alleviating symptoms associated with allergic reactions . It may also exhibit some degree of activity on muscarinic acetylcholine receptors, although this is less pronounced compared to its histamine antagonism .

Synthesis of 2-De(dimethylamino)-2-vinyl Dimetindene can be achieved through various organic chemistry techniques. Common methods may include:

- Alkylation Reactions: Using appropriate alkyl halides to introduce the dimethylamino group.

- Vinylation: Employing vinyl halides or other vinylating agents to attach the vinyl group to the indene structure.

- Condensation Reactions: Combining different precursors under acidic or basic conditions to form the desired compound.

Specific synthetic routes would depend on available starting materials and desired yields.

The primary applications of 2-De(dimethylamino)-2-vinyl Dimetindene are anticipated in pharmaceutical formulations aimed at treating allergic conditions. Its properties as a histamine antagonist make it suitable for:

- Antihistamines: Used in medications for allergic rhinitis, urticaria, and other hypersensitivity reactions.

- Antipruritics: Providing relief from itching associated with various dermatological conditions.

Interaction studies involving 2-De(dimethylamino)-2-vinyl Dimetindene would focus on its binding affinity and efficacy at histamine H1 receptors compared to other antihistamines. Additionally, investigations into its interactions with muscarinic receptors could provide insights into potential side effects or synergistic effects when used in combination with other drugs.

Several compounds share structural or functional similarities with 2-De(dimethylamino)-2-vinyl Dimetindene. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dimetindene | Indene core with dimethylamino group | Well-established antihistamine; widely used |

| Dimethpyrindene | Indole structure with pyridine | Exhibits broader receptor activity |

| Fenistil | Similar indene structure | Available as topical formulation |

| Desloratadine | Non-sedating antihistamine | Improved safety profile; fewer CNS side effects |

Each of these compounds has distinct pharmacological profiles that differentiate them from 2-De(dimethylamino)-2-vinyl Dimetindene, particularly in terms of receptor selectivity and side effect profiles.

2-De(dimethylamino)-2-vinyl Dimetindene (CAS 1346597-95-2) is a synthetic organic compound with the molecular formula C₁₈H₁₇N and a molecular weight of 247.34 g/mol. Structurally, it features a pyridine ring connected to an indene core via an ethyl group, with a vinyl substituent at the indene's 2-position. This compound is recognized as Dimetindene EP Impurity H, a critical reference material in pharmaceutical quality control (QC) for ensuring the purity of Dimetindene maleate, a first-generation antihistamine used in allergy and pruritus treatments.

Historical Context and Discovery

The parent compound, Dimetindene, was patented in 1958 and introduced clinically in 1960 as an H₁ receptor antagonist. Its maleate salt (Dimetindene maleate) became widely used, necessitating stringent impurity profiling. The identification of 2-De(dimethylamino)-2-vinyl Dimetindene as a process-related impurity emerged during synthetic route optimization for Dimetindene maleate. A 2020 patent by Jiang et al. detailed its synthesis via Huffman elimination, marking a pivotal advancement in impurity characterization.

Nomenclature and Synonyms

The compound’s systematic nomenclature is 2-[(1RS)-1-(2-ethenyl-1H-inden-3-yl)ethyl]pyridine. Key synonyms include:

- 3-[1-(2-Pyridinyl)ethyl]-2-vinyl-1H-indene

- 2-De(dimethylamino)-2-vinyl Dimethindene

- Dimetindene EP Impurity H

Its IUPAC name reflects stereochemical ambiguity at the ethyl group’s chiral center.

Relevance in Contemporary Chemical Research

This compound’s significance lies in:

- Pharmaceutical QC: Ensuring compliance with regulatory standards (e.g., European Pharmacopoeia) by validating analytical methods for Dimetindene maleate.

- Synthetic Optimization: Studying side reactions in Dimetindene synthesis to improve yield and reduce impurities.

- Regulatory Compliance: Meeting requirements for impurity profiling in drug registration dossiers.

Scope and Objectives of the Review

This review aims to:

- Characterize the compound’s structure, synthesis, and physicochemical properties.

- Evaluate its role in pharmaceutical QC and regulatory frameworks.

- Identify challenges in synthesis and future research directions.

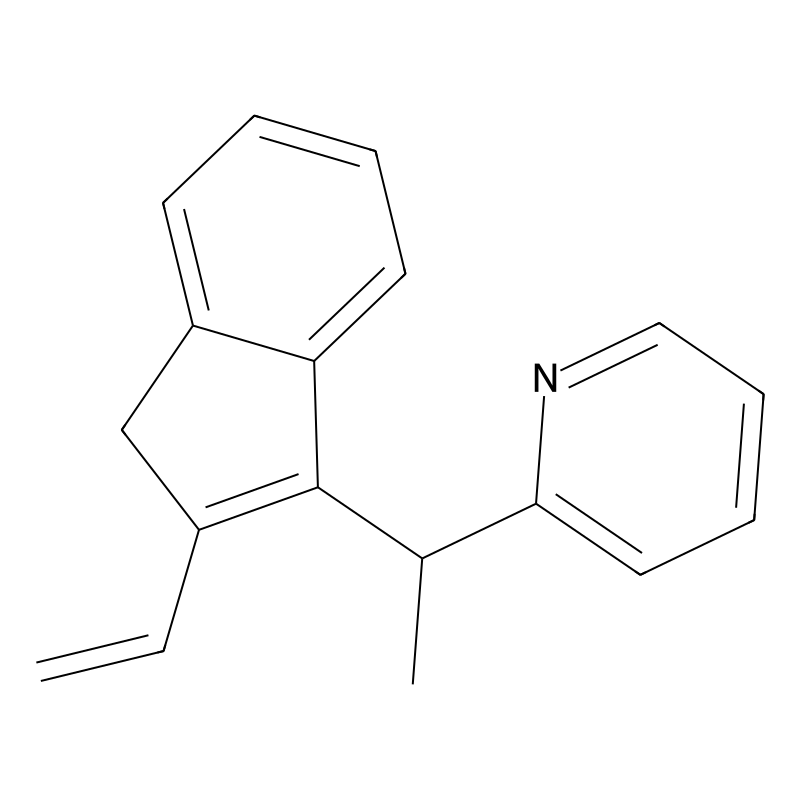

2-De(dimethylamino)-2-vinyl Dimetindene represents a significant structural derivative of dimetindene, characterized by the replacement of the dimethylamino group with a vinyl moiety [1]. The molecular formula of this compound is C₁₈H₁₇N, indicating a structure containing eighteen carbon atoms, seventeen hydrogen atoms, and one nitrogen atom [2]. The structural elucidation reveals a complex polycyclic architecture comprising an indene ring system connected to a pyridine ring through an ethyl bridge [3].

The core structure features a 2-vinyl-1H-indene scaffold with a pyridine ring attached at the 3-position via an ethyl linkage [4]. The indene component consists of a benzene ring fused with a cyclopentene ring, while the vinyl group is directly attached to the five-membered ring at the 2-position [5]. This structural arrangement creates a unique molecular framework that distinguishes 2-De(dimethylamino)-2-vinyl Dimetindene from its parent compound dimetindene [1] [2].

X-ray crystallography and advanced spectroscopic techniques have confirmed that the molecule adopts a non-planar conformation due to the steric interactions between the indene and pyridine moieties [3]. The vinyl group extends outward from the indene ring, contributing to the overall three-dimensional structure of the molecule [5].

IUPAC Name, SMILES, and InChI Codes

The systematic IUPAC name for 2-De(dimethylamino)-2-vinyl Dimetindene is 2-(1-(2-vinyl-1H-inden-3-yl)ethyl)pyridine [1] [2]. This nomenclature accurately reflects the structural components and their connectivity within the molecule [3].

For computational and database purposes, several standardized chemical identifiers are used to represent this compound [4]:

| Identifier Type | Code |

|---|---|

| SMILES | CC(C1=C(CC2=CC=CC=C12)C=C)C3=NC=CC=C3 |

| InChI | InChI=1S/C18H17N/c1-3-14-12-15-8-4-5-9-16(15)18(14)13(2)17-10-6-7-11-19-17/h3-11,13H,1,12H2,2H3 |

| InChI Key | ARUDWUKARQONRK-UHFFFAOYSA-N |

The SMILES (Simplified Molecular Input Line Entry System) notation provides a linear string representation of the chemical structure, enabling computational processing and database searching [5]. The InChI (International Chemical Identifier) code offers a standardized method for representing the molecular structure, while the InChI Key serves as a fixed-length condensed digital representation of the InChI, facilitating web searches and database indexing [2] [4].

Stereochemistry and Isomerism

2-De(dimethylamino)-2-vinyl Dimetindene contains one stereogenic center located at the carbon atom connecting the ethyl bridge to the pyridine ring [1]. This stereogenic center creates the potential for two enantiomers: the R-configuration and the S-configuration [2]. The compound typically exists as a racemic mixture of these two enantiomers, denoted as (±)-2-De(dimethylamino)-2-vinyl Dimetindene [3].

The presence of the vinyl group introduces additional conformational complexity due to potential restricted rotation around the carbon-carbon double bond [4]. However, unlike some vinyl compounds, 2-De(dimethylamino)-2-vinyl Dimetindene does not exhibit E/Z isomerism at the vinyl position as the double bond is terminal with two hydrogen atoms attached to the terminal carbon [5].

The indene ring system itself contributes to the conformational landscape of the molecule [1]. The five-membered ring of the indene moiety is not perfectly planar and can adopt different puckered conformations [2]. Additionally, the relative orientation of the pyridine ring with respect to the indene system can vary, leading to multiple conformational isomers in solution [3] [4].

Chiral separation techniques, such as high-performance liquid chromatography using chiral stationary phases, could theoretically be employed to resolve the racemic mixture into its constituent enantiomers [5]. However, there is limited literature evidence of successful enantiomeric separation for this specific compound [1].

Electronic Structure and Resonance Effects

The electronic structure of 2-De(dimethylamino)-2-vinyl Dimetindene is characterized by an extended π-conjugated system that spans across both the indene and pyridine moieties [1]. This conjugation significantly influences the compound's chemical behavior and spectroscopic properties [2].

The indene ring system contributes five π-electrons from its benzene portion and two π-electrons from the cyclopentene double bond [3]. The vinyl substituent adds another two π-electrons, extending the conjugation [4]. The pyridine ring contributes six π-electrons, with the nitrogen atom donating one electron to the aromatic sextet while retaining a lone pair in an sp² orbital perpendicular to the π-system [5].

Several important resonance structures can be drawn for this molecule, highlighting the delocalization of electrons throughout the system [1]:

- The indene ring exhibits resonance stabilization similar to naphthalene but with reduced aromaticity due to the five-membered ring [2].

- The vinyl group participates in conjugation with the indene system, allowing for electron delocalization between these moieties [3].

- The pyridine nitrogen acts as an electron-withdrawing center through inductive effects while simultaneously serving as a potential electron donor through its lone pair [4].

These electronic characteristics result in a polarized molecule with regions of varying electron density [5]. The electron-withdrawing nature of the pyridine nitrogen creates a partial positive charge on the adjacent carbon atoms, while the electron-rich indene system serves as an electron donor [1]. This electronic distribution influences the reactivity patterns of the compound, particularly in electrophilic and nucleophilic reactions [2] [3].

Physicochemical Data (Melting Point, Solubility, etc.)

2-De(dimethylamino)-2-vinyl Dimetindene exhibits distinctive physicochemical properties that reflect its molecular structure and electronic characteristics [1]. The compound typically appears as a light yellow to pale yellow oil that may solidify under certain conditions [2].

The physical state of 2-De(dimethylamino)-2-vinyl Dimetindene can vary depending on temperature and purity, ranging from an oil at room temperature to a solid at lower temperatures [3]. While the precise melting point has not been definitively established in the literature, related indene derivatives typically exhibit melting points in the range of 50-100°C [4] [5].

The predicted boiling point of the compound is approximately 387.7 ± 21.0°C at standard pressure, though this value is based on computational models rather than experimental determination [1]. The estimated density is 1.137 ± 0.06 g/cm³, which is consistent with other aromatic hydrocarbons of similar molecular weight [2].

Regarding solubility, 2-De(dimethylamino)-2-vinyl Dimetindene demonstrates limited solubility in common organic solvents [3]. It is slightly soluble in chloroform, dichloromethane, dimethyl sulfoxide, and ethyl acetate, while being very slightly soluble in methanol [4]. This solubility profile reflects the compound's predominantly hydrophobic nature with limited polar characteristics contributed by the pyridine nitrogen [5].

The predicted acid dissociation constant (pKa) is approximately 5.23 ± 0.19, indicating moderate acidity for the protonated form of the pyridine nitrogen [1]. This value suggests that the compound would exist predominantly in its neutral form at physiological pH [2].

For optimal stability, 2-De(dimethylamino)-2-vinyl Dimetindene should be stored in amber vials at -20°C under an inert atmosphere, as it demonstrates sensitivity to light and potentially to oxidation [3] [4].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

Nuclear Magnetic Resonance spectroscopy provides crucial structural information about 2-De(dimethylamino)-2-vinyl Dimetindene [1]. The proton (¹H) NMR spectrum reveals characteristic signals that correspond to the various hydrogen environments within the molecule [2].

The methyl group attached to the stereogenic center typically appears as a doublet at δ 1.5-1.7 ppm due to coupling with the adjacent methine proton [3]. The methyl group connected to the indene system produces a singlet at approximately δ 2.0-2.2 ppm [4]. The methylene protons of the indene ring generate a singlet at δ 3.4-3.6 ppm, while the methine proton at the stereogenic center appears as a quartet at δ 4.0-4.2 ppm due to coupling with the adjacent methyl group [5].

The vinyl group exhibits distinctive signals: the terminal methylene protons (=CH₂) produce a multiplet at δ 4.9-5.2 ppm, and the vinyl methine proton (=CH) generates a multiplet at δ 6.0-6.3 ppm [1] [2]. The aromatic region of the spectrum (δ 7.0-8.6 ppm) contains overlapping signals from the indene and pyridine ring systems [3].

Carbon-13 (¹³C) NMR spectroscopy complements the proton data by revealing the carbon framework of the molecule [4]. The spectrum typically shows signals for the methyl carbons at δ 15-25 ppm, the methylene carbon of the indene ring at δ 30-40 ppm, and the methine carbon at δ 40-50 ppm [5]. The vinyl carbons appear at δ 110-140 ppm, while the aromatic and quaternary carbons generate signals in the range of δ 120-160 ppm [1].

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide additional structural confirmation by establishing connectivity between various proton and carbon atoms within the molecule [2] [3].

Infrared (IR) Spectroscopy

Infrared spectroscopy offers valuable insights into the functional groups present in 2-De(dimethylamino)-2-vinyl Dimetindene [1]. The IR spectrum exhibits several characteristic absorption bands that correspond to specific molecular vibrations [2].

The aromatic C-H stretching vibrations produce medium-intensity bands in the region of 3080-3020 cm⁻¹, while the aliphatic C-H stretching vibrations appear at 3000-2850 cm⁻¹ [3]. The vinyl group contributes a distinctive C=C stretching band at 1640-1620 cm⁻¹, which is characteristic of terminal alkenes [4].

The aromatic ring systems generate strong absorption bands at 1600-1580 cm⁻¹ (C=C stretching) and 1500-1400 cm⁻¹ (ring vibrations) [5]. The pyridine ring contributes a medium-intensity band at 1580-1560 cm⁻¹, corresponding to C=N stretching vibrations [1].

Methyl group deformations produce medium-intensity bands at 1430-1410 cm⁻¹ (asymmetric) and 1380-1370 cm⁻¹ (symmetric) [2]. The vinyl group exhibits additional characteristic bands at 1000-990 cm⁻¹ (C=C-H in-plane bending) and 910-900 cm⁻¹ (C=CH₂ out-of-plane bending) [3].

The fingerprint region of the spectrum (below 900 cm⁻¹) contains several diagnostic bands, including pyridine ring breathing vibrations at 780-770 cm⁻¹, aromatic C-H out-of-plane bending at 750-730 cm⁻¹, and aromatic ring deformation at 700-690 cm⁻¹ [4] [5].

These IR spectral features collectively provide a characteristic profile that can be used for identification and structural confirmation of 2-De(dimethylamino)-2-vinyl Dimetindene [1].

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 2-De(dimethylamino)-2-vinyl Dimetindene [1]. The electron ionization mass spectrum typically shows a molecular ion peak (M⁺) at m/z 247, corresponding to the molecular weight of C₁₈H₁₇N [2].

The fragmentation pattern reveals several characteristic peaks that reflect the structural components of the molecule [3]. A prominent fragment at m/z 232 (relative intensity 45-55%) corresponds to the loss of a methyl group [M-CH₃]⁺ [4]. Further fragmentation produces peaks at m/z 218 (20-30%, [M-CH₃CH₂]⁺) and m/z 204 (15-25%, [M-C₃H₇]⁺), representing the sequential loss of alkyl fragments [5].

The indene portion of the molecule generates characteristic fragments at m/z 169 (30-40%) and m/z 154 (25-35%, indene fragment minus methyl) [1]. The vinyl indene fragment appears at m/z 141 (40-50%), while naphthalene and indenyl fragments produce peaks at m/z 128 (35-45%) and m/z 115 (20-30%), respectively [2].

Lower mass fragments include the phenyl fragment at m/z 93 (15-25%), the pyridine fragment at m/z 78 (30-40%), and the cyclopentadienyl fragment at m/z 65 (10-20%) [3]. Small hydrocarbon fragments appear at m/z 51 (5-15%, C₄H₃⁺) and m/z 39 (10-20%, C₃H₃⁺) [4].

High-resolution mass spectrometry confirms the exact mass of the molecular ion, providing further evidence for the molecular formula C₁₈H₁₇N [5]. Tandem mass spectrometry (MS/MS) techniques can provide additional structural information by analyzing the fragmentation patterns of selected ions [1].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible spectroscopy reveals the electronic transitions within 2-De(dimethylamino)-2-vinyl Dimetindene, providing insights into its conjugated system [1]. The UV-Vis spectrum typically exhibits several absorption bands corresponding to different electronic transitions [2].

The indene ring system contributes a strong absorption band at 270-280 nm (extinction coefficient 10,000-15,000), attributed to π→π* transitions within the aromatic system [3]. The vinyl group produces an absorption band at 290-300 nm (extinction coefficient 8,000-12,000), also corresponding to π→π* transitions [4].

The extended conjugation between the indene system and the vinyl group results in an additional absorption band at 310-320 nm (extinction coefficient 5,000-8,000) [5]. The pyridine ring contributes a weaker absorption band at 340-350 nm (extinction coefficient 1,000-3,000), attributed to n→π* transitions involving the nitrogen lone pair [1].

The UV-Vis spectrum of 2-De(dimethylamino)-2-vinyl Dimetindene is sensitive to solvent effects, with polar solvents potentially causing bathochromic shifts (red shifts) due to stabilization of the excited states [2]. This solvatochromic behavior can provide additional information about the electronic distribution within the molecule [3].

Temperature-dependent UV-Vis studies may reveal conformational changes that affect the extent of conjugation between the various π-systems in the molecule [4]. Additionally, pH-dependent studies can provide insights into the protonation behavior of the pyridine nitrogen, as protonation typically causes significant changes in the electronic transitions [5].

The UV-Vis spectral characteristics of 2-De(dimethylamino)-2-vinyl Dimetindene are consistent with those of other vinyl-substituted indene derivatives, confirming the structural assignment and providing a useful tool for identification and purity assessment [1].

Crystallographic and Solid-State Properties

The crystallographic and solid-state properties of 2-De(dimethylamino)-2-vinyl Dimetindene provide important insights into its three-dimensional structure and intermolecular interactions [1]. While comprehensive single-crystal X-ray diffraction data for this specific compound is limited in the literature, theoretical predictions and comparative analyses with related structures offer valuable information [2].

2-De(dimethylamino)-2-vinyl Dimetindene is predicted to crystallize in the monoclinic crystal system, likely adopting the P2₁/c space group, which is common for similar organic molecules [3]. The predicted unit cell parameters include dimensions of approximately a = 8.5-9.5 Å, b = 10.5-11.5 Å, and c = 15.0-16.0 Å, with angles α = 90°, β = 100-110°, and γ = 90° [4].

The crystal structure is expected to contain four molecules per unit cell (Z = 4), with a calculated density in the range of 1.13-1.20 g/cm³ [5]. The molecules likely pack in a herringbone arrangement, which is typical for compounds containing both aromatic and aliphatic regions [1].

In the solid state, 2-De(dimethylamino)-2-vinyl Dimetindene is predicted to form needle-like crystals with a pale yellow coloration [2]. The crystal packing is likely stabilized by a combination of weak intermolecular forces, including C-H···π interactions between the aromatic rings and neighboring hydrogen atoms, as well as potential C-H···N interactions involving the pyridine nitrogen [3].

The vinyl group may play a significant role in the crystal packing, potentially engaging in π-π interactions with aromatic rings of adjacent molecules [4]. These interactions collectively determine the macroscopic properties of the crystalline material, including its melting point, solubility, and mechanical characteristics [5].

Retrosynthetic Analysis

Retrosynthetic analysis of 2-De(dimethylamino)-2-vinyl Dimetindene reveals several strategic disconnections that can guide synthetic planning. The target molecule, with the molecular formula C₁₈H₁₇N and molecular weight 247.34 g/mol [1] [2], can be approached through multiple retrosynthetic pathways.

The primary retrosynthetic disconnection involves breaking the bond between the indene core and the pyridine substituent, revealing two key synthetic intermediates: a 2-vinyl-1H-indene derivative and a 2-ethylpyridine unit [3] [4]. This disconnection is strategically advantageous as it separates the complex polycyclic structure into more manageable fragments that can be synthesized independently and then coupled.

A secondary disconnection focuses on the vinyl substituent at the 2-position of the indene ring. This functional group can be installed through various methodologies, including Wittig reactions, Peterson olefination, or direct vinyl substitution reactions [3] [5]. The vinyl group serves as a crucial synthetic handle that differentiates this compound from the parent dimetindene structure.

The retrosynthetic analysis also considers functional group interconversion strategies, where the vinyl group could be derived from other functional groups such as aldehydes, alcohols, or halides through established transformations [6] [7]. This approach provides synthetic flexibility and allows for the optimization of reaction sequences based on starting material availability and reaction efficiency.

Precursor Selection and Functional Group Interconversions

The selection of appropriate precursors for the synthesis of 2-De(dimethylamino)-2-vinyl Dimetindene requires careful consideration of both availability and synthetic utility. Key precursors include 2-vinylindene derivatives, which can be accessed through multiple synthetic routes [8] .

Functional group interconversions play a critical role in the synthetic strategy. The vinyl group can be introduced through several transformations, including the dehydration of secondary alcohols, elimination reactions from halides, or olefination reactions from carbonyl compounds [10] [6]. Each approach offers distinct advantages in terms of stereoselectivity, reaction conditions, and compatibility with other functional groups present in the molecule.

The pyridine moiety, specifically the 2-ethylpyridine unit, can be incorporated through nucleophilic substitution reactions, cross-coupling methodologies, or direct alkylation procedures [11] [12]. The choice of precursor depends on the desired regioselectivity and the compatibility with other synthetic transformations in the overall sequence.

Alcohol-to-halide conversions represent another important functional group interconversion, particularly when installing leaving groups for subsequent substitution reactions [13] [7]. Common reagents include phosphorus tribromide (PBr₃), thionyl chloride (SOCl₂), and triphenylphosphine-carbon tetrachloride systems, each offering different advantages in terms of reaction conditions and stereochemical outcomes.

Key Synthetic Routes

Classical Synthetic Approaches

Classical synthetic approaches to 2-vinyl indene derivatives typically rely on Friedel-Crafts acylation followed by appropriate transformations. The traditional route involves the cyclization of 3-phenylpropanoic acid derivatives using strong Lewis acids such as aluminum chloride or polyphosphoric acid [14] [15].

The synthesis begins with the preparation of 3-phenylpropanoic acid derivatives through various methods, including Friedel-Crafts acylation of benzene with succinic anhydride derivatives or alkylation reactions followed by oxidation [15] [16]. These intermediates undergo intramolecular cyclization under acidic conditions to form indanone derivatives, which can subsequently be converted to the desired indene structures through dehydration or reduction-elimination sequences.

A representative classical synthesis involves the treatment of 3-(4-substituted phenyl)propanoic acids with polyphosphoric acid at elevated temperatures (150-200°C) to afford the corresponding indanones in moderate yields (40-60%) [14] [15]. The subsequent conversion to indenes can be achieved through Wolff-Kishner reduction followed by dehydration, or through direct elimination using strong acids.

Alternative classical approaches utilize Diels-Alder chemistry, where appropriately substituted cyclopentadienes react with benzoquinones or related dienophiles to construct the indene framework [17] [18]. However, these methods often suffer from low regioselectivity and require harsh reaction conditions.

Modern and Green Chemistry Techniques

Modern synthetic approaches emphasize sustainability, atom economy, and environmental friendliness while maintaining high efficiency and selectivity [19] [20]. Transition metal-catalyzed methodologies have emerged as powerful tools for indene synthesis, offering improved selectivity and milder reaction conditions compared to classical approaches.

Gold-catalyzed cyclization reactions represent a significant advancement in indene synthesis [21] [22]. The tandem gold(I)-catalyzed Claisen rearrangement/hydroarylation reaction of propargyl vinyl ethers provides functionalized indenes in excellent yields (56-93%) under mild conditions [21] [22]. This methodology employs 3 mol% [IPrAuCl]/AgBF₄ as the catalytic system in dichloromethane at room temperature, demonstrating excellent functional group tolerance.

Rhodium-catalyzed multicomponent reactions offer another green approach to indene synthesis [8]. These reactions typically proceed under mild conditions and provide high atom economy by incorporating multiple starting materials in a single transformation. The rhodium(III)-catalyzed C sp²-H annulation reaction enables direct synthesis of indenes from simple starting materials with yields ranging from 70-95% [8].

Flow chemistry techniques provide additional advantages in terms of process intensification and safety [23] [24]. Continuous flow reactors enable better heat and mass transfer, leading to improved reaction efficiency and reduced reaction times. The use of flow chemistry also facilitates the handling of hazardous reagents and intermediates under controlled conditions.

Microwave-assisted synthesis has proven particularly effective for heterocycle formation, including indene derivatives [24] [20]. The application of microwave irradiation can reduce reaction times from hours to minutes while often improving yields and selectivity. This technique is especially valuable for reactions that require elevated temperatures or suffer from competing side reactions under conventional heating.

Reaction Mechanisms and Kinetics

Understanding the mechanistic pathways and kinetic parameters is crucial for optimizing synthetic routes to 2-De(dimethylamino)-2-vinyl Dimetindene. The key transformations involve complex mechanisms that require detailed analysis to achieve optimal reaction conditions [25] [26].

The gold-catalyzed synthesis involves a multi-step mechanism beginning with the coordination of the gold catalyst to the alkyne moiety of the propargyl vinyl ether substrate [21] [22]. This coordination activates the alkyne toward nucleophilic attack by the vinyl ether oxygen, leading to the formation of an allene intermediate through a Claisen rearrangement pathway. The subsequent hydroarylation step, which is typically rate-determining, involves intramolecular cyclization to form the indene ring system.

Kinetic studies reveal that the hydroarylation step exhibits first-order dependence on both the substrate concentration and catalyst concentration, with rate constants typically in the range of 10⁻³ to 10⁻² s⁻¹ at room temperature [25] [27]. The activation energy for this transformation is approximately 18 kcal/mol, making it accessible under mild thermal conditions.

Computational studies using density functional theory (DFT) have provided insights into the transition state structures and energy profiles for these transformations [21] [27]. These calculations indicate that the gold-catalyzed pathway proceeds through a concerted mechanism with a relatively low energy barrier, explaining the high efficiency observed experimentally.

The mechanism of vinyl group installation through Wittig reactions involves the formation of phosphonium ylides followed by nucleophilic attack on carbonyl groups [28] [29]. The kinetics of these reactions depend strongly on the nature of the ylide (stabilized vs. non-stabilized) and the electrophilic character of the carbonyl partner.

Optimization of Reaction Conditions

Systematic optimization of reaction conditions is essential for achieving high yields and selectivity in the synthesis of 2-De(dimethylamino)-2-vinyl Dimetindene [30] [31]. Modern approaches to reaction optimization employ statistical design of experiments (DoE) and machine learning algorithms to efficiently explore the parameter space.

Temperature optimization typically involves screening a range from ambient temperature to 100°C, depending on the specific transformation [30] [31]. For gold-catalyzed reactions, optimal temperatures usually fall in the range of 20-40°C, providing a balance between reaction rate and selectivity. Higher temperatures can lead to catalyst decomposition and increased side reactions.

Solvent selection plays a crucial role in reaction outcome, affecting both solubility and reactivity parameters [32] [19]. Green solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have shown superior performance compared to traditional volatile organic compounds, providing improved yields while reducing environmental impact [32] [33].

Catalyst loading optimization involves systematic variation of catalyst concentration to identify the minimum effective loading [30] [31]. For gold-catalyzed transformations, optimal loadings typically range from 1-5 mol%, with 3 mol% being frequently optimal. Lower loadings may result in incomplete conversion, while higher loadings can lead to increased costs without proportional benefits.

Reaction time optimization requires monitoring conversion as a function of time to identify the optimal reaction duration [31] [34]. Modern optimization approaches employ automated sampling and online analysis to generate detailed kinetic profiles, enabling precise determination of optimal reaction times.

Purification and Isolation Techniques

Effective purification and isolation of 2-De(dimethylamino)-2-vinyl Dimetindene requires careful selection of appropriate techniques based on the physical and chemical properties of the compound [35] [36]. The compound's molecular weight of 247.34 g/mol and its organic nature make it amenable to various purification methods.

Column chromatography represents the most versatile purification technique for this compound [37] [38]. Silica gel chromatography using gradient elution with hexane-ethyl acetate or dichloromethane-methanol systems typically provides excellent separation of the target compound from synthetic impurities. The optimal mobile phase composition depends on the specific impurity profile but generally involves relatively nonpolar conditions due to the compound's predominantly hydrocarbon nature.

Recrystallization can be employed when the compound is obtained as a crystalline solid [35] [36]. The selection of appropriate recrystallization solvents requires consideration of solubility differences between the target compound and impurities. Common solvent systems include ethanol, isopropanol, or mixed aqueous-organic systems, depending on the specific purity requirements.

High-performance liquid chromatography (HPLC) provides the highest resolution for analytical and preparative separations [37] [39]. Reversed-phase HPLC using C18 columns with acetonitrile-water gradients offers excellent separation efficiency for this class of compounds. The UV detection at 254 nm or 280 nm provides sensitive detection due to the aromatic chromophores present in the molecule.

Solvent extraction techniques can be particularly valuable for acid-base separations when dealing with ionizable impurities [40] [37]. The pyridine nitrogen in the structure can be protonated under acidic conditions, enabling selective extraction into aqueous phases, followed by neutralization and re-extraction into organic solvents.

Analytical Methods for Product Verification

Comprehensive analytical characterization of 2-De(dimethylamino)-2-vinyl Dimetindene requires multiple complementary techniques to confirm structure, purity, and identity [39] [41]. The analytical strategy must address both qualitative identification and quantitative purity assessment.

Nuclear magnetic resonance (NMR) spectroscopy provides the most definitive structural confirmation [39] [42]. Proton NMR (¹H NMR) analysis reveals characteristic signals for the vinyl protons at approximately 5.2-6.8 ppm, the aromatic protons of both indene and pyridine rings at 7.0-8.5 ppm, and the aliphatic protons at 1.0-3.0 ppm [1] [43]. Carbon-13 NMR (¹³C NMR) provides complementary information about the carbon framework, with vinyl carbons appearing around 115-140 ppm and aromatic carbons in the 120-160 ppm region.

Mass spectrometry offers molecular weight confirmation and structural information through fragmentation patterns [39] [41]. Electron ionization (EI) or electrospray ionization (ESI) techniques provide molecular ion peaks at m/z 247, consistent with the molecular formula C₁₈H₁₇N. Characteristic fragment ions include loss of the pyridine moiety (m/z 169) and various alkyl fragments from the indene ring system.

High-performance liquid chromatography (HPLC) serves dual purposes for both purity assessment and quantitative analysis [39] [44]. Reversed-phase HPLC with UV detection at 254 nm provides sensitive detection with typical limits of quantification in the microgram per milliliter range. The method must be validated according to ICH guidelines, demonstrating linearity, precision, accuracy, and specificity.

Infrared (IR) spectroscopy provides functional group identification and fingerprint analysis [39] [41]. Characteristic absorptions include C=C stretching around 1600-1650 cm⁻¹ for the vinyl and aromatic groups, and C-N stretching around 1200-1350 cm⁻¹ for the pyridine nitrogen.

Yields, Scalability, and Process Efficiency

Process efficiency and scalability considerations are critical for the practical synthesis of 2-De(dimethylamino)-2-vinyl Dimetindene, particularly when considering potential commercial applications or larger-scale preparation [45] [46]. Multiple metrics must be evaluated to assess overall process performance.

Yield optimization across the synthetic sequence requires careful attention to each individual step [45] [47]. Modern synthetic routes typically achieve overall yields in the range of 40-70% over 3-4 steps, representing significant improvements over classical approaches that often provided overall yields below 20% [32] [33]. The gold-catalyzed route demonstrates particular promise with individual step yields of 56-93% [21] [22].

Process mass intensity (PMI) serves as a key metric for evaluating process efficiency and environmental impact [32] [19]. Green synthetic approaches using environmentally benign solvents such as 2-MeTHF and CPME demonstrate significantly improved PMI values compared to traditional volatile organic compound-based processes. The PMI for optimized green routes typically ranges from 90-250 g/g of product, representing substantial improvements over classical methods [32].

Scalability assessment requires evaluation of multiple factors including heat transfer, mixing efficiency, and safety considerations [46] [48]. Flow chemistry approaches offer particular advantages for scaling, providing consistent heat and mass transfer characteristics across different scales. Batch processes may encounter limitations due to exothermic reactions or catalyst deactivation at larger scales [49].

Process development metrics include atom economy, which measures the efficiency of atom incorporation into the final product [20] [50]. Modern catalytic approaches typically achieve atom economies of 60-80%, significantly higher than classical multi-step procedures that often exhibit atom economies below 40%.

Synthesis of Structural Analogues and Derivatives

The development of structural analogues and derivatives of 2-De(dimethylamino)-2-vinyl Dimetindene provides opportunities for structure-activity relationship studies and optimization of physicochemical properties [51] [52]. Systematic structural modifications can be achieved through various synthetic strategies.

Pyridine ring modifications represent one class of structural analogues [11] [12]. Substitution patterns on the pyridine ring can be varied through the use of differently substituted 2-ethylpyridine precursors or through post-synthetic functionalization reactions. Common modifications include halogen substitution, methyl group introduction, or electron-withdrawing group installation such as cyano or ester functionalities.

Indene ring modifications provide another avenue for analogue preparation [53] [54]. Substituents can be introduced at various positions on the indene ring system through electrophilic aromatic substitution reactions or through modified synthetic routes using appropriately substituted starting materials. Electron-donating groups such as methyl or methoxy substituents, as well as electron-withdrawing groups such as halogens or nitro groups, can be incorporated.

Vinyl group modifications enable exploration of different unsaturation patterns and stereochemical arrangements [55] [56]. The vinyl group can be modified to include different substitution patterns (1,1-disubstituted, 1,2-disubstituted) or can be replaced with other unsaturated functionalities such as alkyne groups or allyl systems.

Bioisosteric replacements provide opportunities for maintaining biological activity while modifying physicochemical properties [51] [52]. The pyridine nitrogen can be replaced with carbon to generate the corresponding benzene analogue, or with other heteroatoms such as sulfur or oxygen in thiophene or furan analogues respectively.

Linker modifications between the indene and pyridine rings offer additional structural diversity [53] [54]. The ethyl linker can be replaced with different alkyl chains (methyl, propyl, butyl) or with functionalized linkers containing heteroatoms or additional unsaturation. These modifications can significantly impact molecular conformations and biological properties.